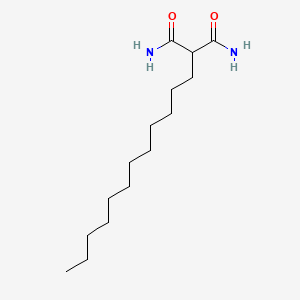

2-Dodecylpropanediamide

Description

2-Dodecylpropanediamide is a synthetic organic compound characterized by a propanediamide backbone substituted with a dodecyl (12-carbon alkyl) chain. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and surfactant-like behavior, making it relevant in materials science and pharmaceutical research. While direct literature on this compound is sparse, its behavior can be inferred from structurally related propanediamide derivatives and alkyl-substituted amides .

Properties

CAS No. |

101452-66-8 |

|---|---|

Molecular Formula |

C15H30N2O2 |

Molecular Weight |

270.41 g/mol |

IUPAC Name |

2-dodecylpropanediamide |

InChI |

InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)18)15(17)19/h13H,2-12H2,1H3,(H2,16,18)(H2,17,19) |

InChI Key |

ZCUSIIIYJWZSQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylpropanediamide typically involves the reaction of dodecylamine with a suitable propanediamide precursor. One common method is the reaction of dodecylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions often include:

Temperature: Typically carried out at room temperature to 50°C.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Catalysts: Hydrogenation may require a palladium on carbon catalyst.

Industrial Production Methods

Industrial production of 2-Dodecylpropanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylpropanediamide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the amide group can yield primary amines.

Substitution: The dodecyl chain can undergo substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation may involve reagents like bromine or chlorine, while sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Dodecylpropanediamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the formation of micelles and monolayers, which are essential in studying surface chemistry and catalysis.

Biology: Employed in the preparation of lipid bilayers and as a component in drug delivery systems.

Medicine: Investigated for its potential in creating biocompatible materials and as a carrier for therapeutic agents.

Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Dodecylpropanediamide is largely dependent on its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The properties of 2-Dodecylpropanediamide are influenced by its dodecyl chain, which distinguishes it from other propanediamide derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 2-Dodecylpropanediamide | C₁₅H₃₀N₂O₂ | Dodecyl chain (C₁₂H₂₅) | High lipophilicity, surfactant potential | Polymer stabilizers, drug delivery |

| 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide | C₆H₇FN₂O₂ | Fluorine, alkyne group | Reactivity in click chemistry | Fluorinated polymers, bioconjugation |

| N-hydroxy-2,2-dimethylpropanamide | C₅H₁₁NO₂ | Hydroxyl group, dimethyl substitution | Polar, hydrogen-bonding capability | Pharmaceutical intermediates |

| 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide | C₉H₈Cl₂N₄O₂ | Dichlorophenyl, hydrazine | Enhanced stability, bioactivity | Antimicrobial agents, agrochemicals |

Physicochemical Properties

- Lipophilicity : The dodecyl chain in 2-Dodecylpropanediamide significantly increases its logP value compared to shorter-chain analogs like N-hydroxy-2,2-dimethylpropanamide, enhancing membrane permeability and utility in hydrophobic matrices .

- Solubility: The hydroxyl group in N-hydroxy-2,2-dimethylpropanamide improves aqueous solubility, whereas the dodecyl chain in 2-Dodecylpropanediamide renders it soluble in non-polar solvents .

Research Findings and Gaps

- Synthesis Challenges : While 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is synthesized via fluorinated precursors, 2-Dodecylpropanediamide likely requires alkylation of propanediamide, a process needing optimization for scalability .

- Biological Activity: Limited data exist on 2-Dodecylpropanediamide’s bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.